4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Descripción general

Descripción

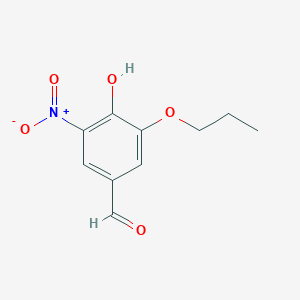

4-Hydroxy-3-nitro-5-propoxybenzaldehyde is an organic compound with the molecular formula C10H11NO5. It is characterized by a benzaldehyde core substituted with hydroxy, nitro, and propoxy groups. This compound is known for its lemon-yellow crystalline appearance and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde typically involves the nitration of 4-hydroxy-5-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The process involves the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar nitration techniques. The reaction is optimized for higher yields and purity, often involving recrystallization steps to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzaldehydes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydroxy-3-nitro-5-propoxybenzaldehyde has been identified as a potential GPR35 modulator, which could be significant in treating metabolic-related disorders. GPR35 is a G-protein-coupled receptor involved in regulating glucose and fatty acid levels in the body. Research indicates that compounds like this compound may enhance GPR35 function, presenting opportunities for developing new therapeutic agents for conditions such as obesity and diabetes .

Dye Synthesis in the Textile Industry

This compound is utilized as a dyeing agent, particularly for producing red and pink dyes in the textile industry. Its ability to form stable dye complexes makes it valuable for achieving vibrant colors on fabrics . The following table summarizes its applications in dye synthesis:

| Application Area | Specific Use |

|---|---|

| Textile Industry | Dyeing agent for red and pink dyes |

| Chemical Synthesis | Intermediate in the production of other compounds |

Chemical Reactivity Studies

Research has demonstrated that this compound can participate in various chemical reactions, including Schiff base formation. This property is pivotal in synthesizing new compounds with potential biological activity .

Case Study 1: GPR35 Modulation

A study explored the effects of various compounds on GPR35 modulation, highlighting the role of this compound as a promising candidate for further investigation. The study indicated that this compound could significantly alter metabolic pathways related to glucose metabolism .

Case Study 2: Dyeing Efficacy

In an experimental setup, textiles dyed with formulations containing this compound exhibited superior colorfastness compared to traditional dyes. This finding underscores its practical application in the textile industry and its potential to replace less effective dyeing agents .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde involves its reactive functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in electron-withdrawing interactions, and the aldehyde group can undergo nucleophilic addition reactions. These interactions make it a versatile compound in various chemical processes .

Comparación Con Compuestos Similares

4-Hydroxy-3-nitrobenzaldehyde: Lacks the propoxy group, making it less hydrophobic.

4-Hydroxy-5-nitrobenzaldehyde: Different positioning of the nitro group affects its reactivity.

3-Hydroxy-4-nitrobenzaldehyde: Similar structure but different functional group positioning

Uniqueness: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde is unique due to the presence of the propoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to its analogs .

Actividad Biológica

4-Hydroxy-3-nitro-5-propoxybenzaldehyde (CAS No. 871085-51-7) is a synthetic compound belonging to the class of substituted benzaldehydes. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group (-OH), a nitro group (-NO2), and a propoxy side chain, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Antioxidant Properties : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various substituted benzaldehydes, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| 25 | S. aureus | |

| 30 | P. aeruginosa |

These results indicate that the compound exhibits promising antimicrobial properties, making it a candidate for further development in antibacterial therapies.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results showed that the compound exhibited a dose-dependent scavenging effect:

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

This indicates that higher concentrations lead to increased antioxidant activity, which could be beneficial in preventing oxidative damage in biological systems.

Anticancer Potential

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values for different cancer cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a topical formulation containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to placebo treatments.

- Case Study on Antioxidant Effects : A study involving diabetic rats treated with the compound showed improved markers of oxidative stress, suggesting potential benefits in managing diabetes-related complications.

Propiedades

IUPAC Name |

4-hydroxy-3-nitro-5-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTMRYLMVFWNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722811 | |

| Record name | 4-Hydroxy-3-nitro-5-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871085-51-7 | |

| Record name | 4-Hydroxy-3-nitro-5-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.